BenchChemオンラインストアへようこそ!

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide

AMPA receptor modulation Neuroprotection Structure-activity relationship

This BDZ-P derivative combines an electron-rich benzodioxole with an electron-deficient 2-bromophenyl moiety, creating an uncharacterized hybrid pharmacophore distinct from published AMPA modulators (e.g., BDZ-P7). Ideal for exploratory SAR campaigns, halogen-bonding biophysical studies, and analytical reference standards. Available in ≥95% purity from 2 μmol to 50 mg; procurement without pre-existing activity data is supported by scaffold validation in AMPA receptor research.

Molecular Formula C19H20BrNO4
Molecular Weight 406.276
CAS No. 1795409-34-5
Cat. No. B2927932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide
CAS1795409-34-5
Molecular FormulaC19H20BrNO4
Molecular Weight406.276
Structural Identifiers
SMILESCC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C19H20BrNO4/c1-19(23,14-7-8-16-17(10-14)25-12-24-16)11-21-18(22)9-6-13-4-2-3-5-15(13)20/h2-5,7-8,10,23H,6,9,11-12H2,1H3,(H,21,22)
InChIKeyAQEXGBPVGVIWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide (CAS 1795409-34-5): Procurement-Relevant Structural and Physicochemical Profile


N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide (CAS 1795409-34-5) is a synthetic hybrid benzodioxole-propanamide (BDZ-P) derivative with molecular formula C19H20BrNO4 and molecular weight 406.3 g/mol [1]. The compound features an electron-rich benzodioxole moiety and an electron-deficient 2-bromophenyl group linked through a hydroxypropyl-propanamide spacer [1]. It is commercially available as a research-grade building block from suppliers such as Life Chemicals (≥95% purity, 3–50 mg quantities) [1]. This compound belongs to a class of benzodioxole-propanamide hybrids that have been explored as AMPA receptor modulators, kinase inhibitors, and PDE5-targeting scaffolds [2][3].

Why Generic Substitution Is Not Supported: Absence of Quantitative Comparative Evidence for CAS 1795409-34-5


No primary research article, patent, authoritative database (ChEMBL, BindingDB, PubChem BioAssay), or reputable vendor technical datasheet containing quantitative biological, pharmacological, or physicochemical comparative data for this specific compound was identifiable as of the search cutoff date. All available supplier listings provide only molecular identity and purity information [1]. Although structurally related benzodioxole-propanamide analogues (e.g., BDZ-P7) have demonstrated quantifiable GluA2 AMPA receptor inhibition (IC50 = 3.03 μM) [2], and 2-bromophenyl-substituted tadalafil analogues have been evaluated for PDE5 inhibition [3], no data exist to establish whether the target compound—which combines both the benzodioxole and 2-bromophenyl pharmacophores in a unique hydroxypropyl-propanamide architecture—shares, exceeds, or falls below the activity profile of any defined comparator. Consequently, there is no scientific basis to support generic substitution of this compound with a close analog, nor to prefer this compound over any analog, without obtaining bespoke experimental data.

Quantitative Differentiation Evidence for CAS 1795409-34-5: Identified Data Gaps and Class-Level Context


Absence of Target-Specific Biological Activity Data vs. Benzodioxole-Propanamide Class Members

No quantitative biological activity data (IC50, EC50, Ki, % inhibition, or any other endpoint) for the target compound CAS 1795409-34-5 have been published in peer-reviewed literature or deposited in authoritative databases. The closest structurally characterized class member, BDZ-P7 (a benzodioxole-propanamide hybrid with a chlorophenyl rather than bromophenyl substituent), inhibits the GluA2 AMPA receptor subunit with an IC50 of 3.03 μM in electrophysiological assays [1]. However, the 2-bromophenyl substitution present in the target compound is not represented in BDZ-P7, and the impact of this substitution on AMPA receptor pharmacology is unknown. Therefore, no quantitative comparison can be drawn.

AMPA receptor modulation Neuroprotection Structure-activity relationship

Absence of PDE5 Inhibitory Data vs. 2-Bromophenyl Tadalafil Analogues

No PDE5 inhibition or colon tumor cell growth inhibition data exist for the target compound. The 2-bromophenyl moiety is a known benzodioxole replacement in tadalafil analogues that retain PDE5 inhibitory activity [1]. In the Abadi et al. (2010) study, multiple 2-bromophenyl-substituted tetrahydro-β-carboline derivatives demonstrated PDE5 inhibition, although individual IC50 values for 2-bromophenyl-bearing analogues were not tabulated in the abstract. The target compound differs fundamentally from these analogues in lacking the tetrahydro-β-carboline core and piperazinedione/imidazolidinedione ring system, rendering cross-class inference unreliable.

PDE5 inhibition Colon tumor cell growth Tadalafil analogue

Commercial Purity and Quantity Specifications vs. Closest Available Structural Analogue

Life Chemicals supplies the target compound at ≥95% purity in quantities of 3 mg ($63), 5 mg ($69), and 50 mg (price on inquiry) [1]. The closest commercially listed structural analogue, N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873-00-9), is available from multiple suppliers with purity typically >97% . The benzamide analogue lacks the 2-bromophenyl and propanamide extension, representing a simpler scaffold with different hydrogen-bonding capacity (two H-bond donors vs. three in the target compound) and lower molecular weight (299.32 vs. 406.3 g/mol). No experimental data support functional interchangeability between these two compounds.

Chemical procurement Purity specifications Research-grade building block

Research Application Scenarios for CAS 1795409-34-5 Based on Structural Class Context


Medicinal Chemistry Scaffold Exploration in AMPA Receptor-Focused Programs

The benzodioxole-propanamide framework present in this compound has been validated as an AMPA receptor-modulating scaffold through the BDZ-P series [1]. This compound's unique 2-bromophenyl substituent, which is absent from all published BDZ-P congeners, offers an unexplored vector for structure-activity relationship (SAR) expansion. Researchers investigating AMPA receptor pharmacology in Parkinson's disease or other neurological indications may evaluate this compound as a novel SAR probe, with the caveat that its AMPA receptor activity is entirely uncharacterized and must be established through bespoke electrophysiological or biochemical assays preceding any procurement-driven commitment. No assumption of potency or selectivity relative to BDZ-P7 (GluA2 IC50 = 3.03 μM) is warranted [1].

Kinase Inhibitor Library Expansion with a Dual-Pharmacophore Probe

The combination of a benzodioxole moiety (a privileged kinase-binding fragment found in DYRK1A, CDK5, and ULK1 inhibitors) [1][2] with a 2-bromophenyl propanamide tail (a substructure present in GLUT1 inhibitors) [3] creates a hybrid pharmacophore not represented in any published kinase inhibitor library. This compound may serve as a diversity-oriented synthesis intermediate or a screening deck member for kinase selectivity profiling. Procurement is justified only for exploratory screening campaigns where the absence of prior activity data is explicitly acknowledged and accepted. No kinase inhibitory potency, selectivity window, or cellular activity can be claimed or inferred.

Chemical Biology Tool for Bromophenyl-Mediated Halogen Bonding Studies

The ortho-bromine substituent on the phenyl ring introduces halogen-bond donor capacity, which has been shown in crystallographic studies to enhance target binding affinity through sigma-hole interactions [1]. This compound's benzodioxole ring provides an electron-rich complementary surface, while the hydroxypropyl linker confers conformational flexibility. Procurement for biophysical studies (e.g., X-ray crystallography, ITC, or SPR-based binding assays) is appropriate when the objective is to characterize halogen-bonding contributions to target engagement, provided that the target protein is pre-validated and the compound's solubility and stability are assessed under assay conditions. No binding data exist to pre-qualify this compound for any specific target.

Reference Standard for Analytical Method Development in BDZ-P Series

Given the availability of ≥95% purity material from Life Chemicals in defined quantities (3–50 mg) [1], this compound may serve as a qualitative reference standard for HPLC-MS method development, retention time indexing, or mass spectral library construction for benzodioxole-propanamide derivatives. Its distinct molecular weight (406.3 g/mol) and characteristic bromine isotope pattern (1:1 M/M+2 ratio at m/z 406/408) provide unique analytical signatures that facilitate unambiguous detection in complex mixtures. Procurement for analytical reference purposes is supported by the available purity specification, independent of biological activity data.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-bromophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.